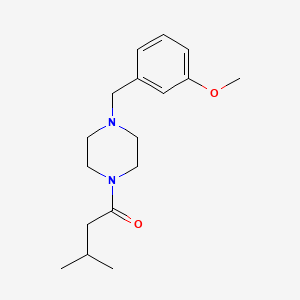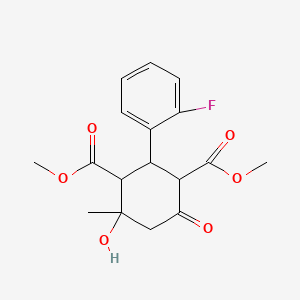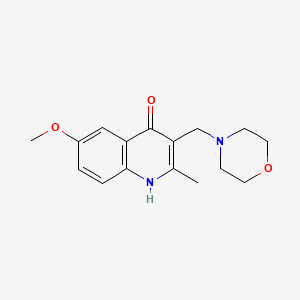![molecular formula C20H24N4O3 B5614135 3-isobutyl-N-{[3-(2-methoxyphenyl)-5-isoxazolyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5614135.png)
3-isobutyl-N-{[3-(2-methoxyphenyl)-5-isoxazolyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is related to the class of organic compounds known as pyrazoles, which are heterocyclic aromatic compounds containing a five-membered ring of three carbon atoms and two nitrogen atoms. The specific structure and properties of "3-isobutyl-N-{[3-(2-methoxyphenyl)-5-isoxazolyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide" contribute to its potential applications in various fields, excluding drug use and dosage considerations as requested.
Synthesis Analysis
The synthesis of pyrazole derivatives involves several steps, including the reaction of hydrazine with 1,3-dicarbonyl compounds. While not directly related, studies on similar compounds, such as the synthesis and structural analysis of different pyrazole derivatives, provide insights into potential synthetic pathways and chemical behaviors (Kumara et al., 2018). These methods often involve cycloaddition reactions, amide formation, and substitutions that might be applicable to the synthesis of our compound of interest.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by X-ray crystallography, providing detailed information about the atomic arrangement and conformation. The structural analysis typically includes dihedral angles, intermolecular interactions, and the confirmation of the core pyrazole structure. For instance, compounds with similar structures have shown specific conformational features and hydrogen-bonding patterns that contribute to their stability and reactivity (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, based on the functional groups attached to the core pyrazole ring. The chemical properties can be influenced by the substituents on the nitrogen atoms and the surrounding carbon framework. These reactions are essential for modifying the chemical structure for specific applications or studies.
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystallinity, depend on the molecular structure's specific features. For example, the introduction of isobutyl and methoxy groups can affect the compound's lipophilicity, solubility in organic solvents, and solid-state structure. These properties are crucial for understanding the compound's behavior in different environments and for its application in various fields.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards acids and bases, and stability under different conditions, are defined by the pyrazole core and the attached functional groups. The electronic distribution within the molecule influences its reactivity patterns, interaction with other molecules, and potential as a ligand or a catalyst in chemical reactions.
For more information on the synthesis, structure, and properties of similar compounds, please refer to the provided references and consider them as potential starting points for deeper investigation into "3-isobutyl-N-{[3-(2-methoxyphenyl)-5-isoxazolyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide":
- (Kumara et al., 2018) - Discusses synthesis, spectral, and X-ray crystal structure of a novel pyrazole derivative.
Propiedades
IUPAC Name |
N-[[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-2-methyl-5-(2-methylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-13(2)9-14-10-18(24(3)22-14)20(25)21-12-15-11-17(23-27-15)16-7-5-6-8-19(16)26-4/h5-8,10-11,13H,9,12H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCJAQYRZOBVME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1)C(=O)NCC2=CC(=NO2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-methoxypropyl)-1-piperidinyl]-N,N-dimethyl-1-(2-methylphenyl)-2-oxoethanamine](/img/structure/B5614060.png)


![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5614101.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5614112.png)
![3,3,8-trimethyl-8-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5614114.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B5614118.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5614127.png)
![3-[(1,3-benzodioxol-5-ylmethyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5614128.png)
![4-(3-hydroxy-3-methylbutyl)-N-[4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]benzamide](/img/structure/B5614130.png)
![2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5614132.png)
![1-{[2-(dimethylamino)ethyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5614151.png)